Epoxyparvinolide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

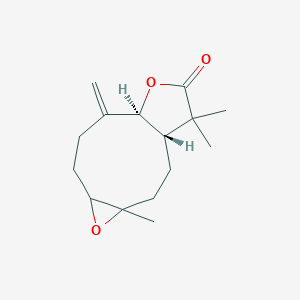

Epoxyparvinolide is a distinct sesquiterpenoid lactone belonging to the secocaryophyllanolides class. It was isolated from Pogostemon parviflorus, a plant known for its unique natural products. This compound represents a new class of natural substances with intriguing molecular structures and chemical properties (Nanda, Patwardhan, & Gupta, 1985).

Synthesis Analysis

The synthesis of compounds like this compound often involves complex chemical reactions, including epoxidation processes that introduce epoxy groups into organic molecules. These processes are crucial for creating the three-dimensional structures characteristic of many bioactive compounds. For example, total synthesis methods have been developed for structurally complex molecules by employing strategies such as aza-Payne rearrangement and intramolecular cyclization, highlighting the intricate steps often necessary for the synthesis of natural products with epoxy groups (Rinner, Siengalewicz, & Hudlický, 2002).

Molecular Structure Analysis

This compound's molecular structure is characterized by a 4,5-epoxy-9,10-secocaryophyllen-9β,10-olide framework, indicative of its complex molecular architecture. The presence of an epoxy group in its structure is a defining feature, contributing to its chemical reactivity and potential biological activity. Understanding the molecular structure is essential for exploring its chemical reactivity and interactions with biological targets.

Chemical Reactions and Properties

This compound's reactivity is influenced by the presence of the epoxy group, which can undergo various chemical reactions, including ring-opening reactions catalyzed by acids, bases, or nucleophiles. These reactions are fundamental to modifying the compound's structure and enhancing its biological activity or chemical stability. The reactivity of sulfur ylides with carbonyl compounds to give epoxides is an example of the synthetic utility of epoxy groups in organic synthesis (Aggarwal & Winn, 2004).

Applications De Recherche Scientifique

- "Epoxyparvinolide, a secocaryophyllanolide from Pogostemon parviflorus" by Nanda, B., Patwardhan, S., & Gupta, A. S. (1985). This study discusses this compound as a new class of sesquiterpenoid lactones, the secocaryophyllanolides, isolated from Pogostemon parviflorus. This compound was characterized as 4,5-epoxy-9,10-secocaryophyllen-9β,10-olide (Nanda, Patwardhan, & Gupta, 1985).

Safety and Hazards

Propriétés

IUPAC Name |

4,13,13-trimethyl-9-methylidene-5,11-dioxatricyclo[8.3.0.04,6]tridecan-12-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-9-5-6-11-15(4,18-11)8-7-10-12(9)17-13(16)14(10,2)3/h10-12H,1,5-8H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLKXMONMKZDGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(O3)CCC(=C)C2OC1=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-amine](/img/structure/B1180215.png)